Mebendazole
Overview
Description
Mebendazole is a synthetic, broad-spectrum anthelmintic. It is used to treat infections caused by worms and works by keeping the worm from absorbing sugar (glucose), so that the worm loses energy and dies .
Synthesis Analysis
Mebendazole hydrochloride, a new stable salt of Mebendazole, has been synthesized and characterized. It can easily be obtained from recrystallization of forms A, B, or C of Mebendazole in diverse solvents with the addition of hydrochloric acid solution .Molecular Structure Analysis
Mebendazole is a carbamate ester that is methyl 1H-benzimidazol-2-ylcarbamate substituted by a benzoyl group at position 5 . Its molecular formula is C16H13N3O3 .Chemical Reactions Analysis
Mebendazole polymorphs A and C undergo thermal degradation. The degradation kinetics studies of polymorphs A and C obtained by both methods indicated activation energy (Ea) values greater for polymorph C .Physical And Chemical Properties Analysis
Mebendazole is a solid substance with a molecular weight of 295.29. It is less than 0.05% soluble in water, dilute mineral acid solutions, alcohol, ether, and chloroform, but is soluble in formic acid .Scientific Research Applications
Anticancer Potential
Mebendazole, traditionally known for its use in treating parasitic infections, has shown promising anticancer effects. In various preclinical models, including glioblastoma and medulloblastoma, mebendazole has demonstrated efficacy, particularly through its ability to disrupt microtubule formation in cancer cells, leading to cell death. Notably, different polymorphs of mebendazole have been studied for their brain penetration and efficacy, with specific forms showing significant therapeutic potential in brain cancer therapy with fewer side effects (Bai et al., 2015). Additionally, mebendazole has been repurposed in oncology, showing direct cytotoxic activity and synergizing with other chemotherapeutic agents and ionizing radiations, indicating its potential as a versatile anticancer drug (Guerini et al., 2019).
Anti-parasitic and Anti-cancer Mechanisms
The pharmacokinetics and toxicity profiles of mebendazole have been extensively reviewed, highlighting its long history of safe use in both humans and animals for parasitic infections. This background supports the drug's potential repurposing for cancer treatment, given its well-understood safety profile (Dayan, 2003). Moreover, mebendazole's efficacy extends to a range of parasitic infections, demonstrating its versatility and the potential for broader therapeutic applications beyond its traditional use (Chai et al., 2021).
Vascular and Fibrotic Diseases
Beyond its anticancer and anti-parasitic applications, mebendazole has been explored for its effects on vascular smooth muscle cell proliferation and neointimal formation following vascular injury. This suggests a potential role in treating vascular diseases involving proliferation of vascular smooth muscle cells (Wang et al., 2014). Additionally, mebendazole has been shown to affect protein biosynthesis and secretion in human-derived fibroblast cultures, indicating its potential use in treating fibrotic diseases by interfering with the transcellular mobilization of proteins (Soto et al., 1996).
properties
IUPAC Name |
methyl N-(6-benzoyl-1H-benzimidazol-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-22-16(21)19-15-17-12-8-7-11(9-13(12)18-15)14(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,17,18,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPXLLQIJSORQAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
Record name | MEBENDAZOLE | |
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DSSTOX Substance ID |
DTXSID4040682 | |
Record name | Mebendazole | |
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Molecular Weight |
295.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Mebendazole is a white to slightly yellow powder. Pleasant taste. Practically water insoluble. (NTP, 1992), Solid | |
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Solubility |
Practically insoluble (NTP, 1992), Soluble in formic acid. Practically insoluble in ethanol, ether, chloroform, In water, 7.13X10+1 mg/L at 25 °C, 3.87e-02 g/L | |
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Mechanism of Action |
Mebendazole causes degenerative alterations in the tegument and intestinal cells of the worm by binding to the colchicine-sensitive site of tubulin, thus inhibiting its polymerization or assembly into microtubules. The loss of the cytoplasmic microtubules leads to impaired uptake of glucose by the larval and adult stages of the susceptible parasites, and depletes their glycogen stores. Degenerative changes in the endoplasmic reticulum, the mitochondria of the germinal layer, and the subsequent release of lysosomes result in decreased production of adenosine triphosphate (ATP), which is the energy required for the survival of the helminth. Due to diminished energy production, the parasite is immobilized and eventually dies., Although the exact mechanism of anthelmintic activity of mebendazole has not been fully elucidated, the drug appears to cause selective and irreversible inhibition of the uptake of glucose and other low molecular weight nutrients in susceptible helminths; inhibition of glucose uptake appears to result in endogenous depletion of glycogen stores in the helminth. Mebendazole does not inhibit glucose uptake in mammals. Mebendazole appears to cause degenerative changes in the intestine of nematodes and in the absorptive cells of cestodes. The principal anthelmintic effect of the drug appears to be degeneration of cytoplasmic microtubules within these intestinal and absorptive cells. Microtubular deterioration results in inhibition of organelle movement and interferes with the absorptive and secretory function. As a result of excessive accumulation of intracellular transport secretory granules, hydrolytic and proteolytic enzymes are released and cause cellular autolysis. This irreversible damage leads to death of the parasite., Vermicidal; may also be ovicidal for ova or most helminths; mebendazole causes degeneration of parasite's cytoplasmic microtubules and thereby selectively and irreversibly blocks glucose uptake in susceptible adult intestine-dwelling helminths and their tissue-dwelling larvae; inhibition of glucose uptake apparently results in depletion of the parasite's glycogen stores; this, in turn, results in reduced formation of adenosine triphosphate (ATP) required for survival and reproduction of the helminth; corresponding energy levels are gradually reduced until death of the parasite ensues; mebendazole does not appear to affect serum glucose concentrations in humans, however., Benzimidazoles produce many biochemical changes in susceptible nematodes, eg, inhibition of mitochondrial fumarate reductase, reduced glucose transport, and uncoupling of oxidative phosphorylation ... /but/ the primary action ... /should be/ to inhibit microtubule polymerization by binding to beta-tubulin. The selective toxicity of these agents derives from the fact that specific, high-affinity binding to parasite beta-tubulin occurs at much lower concn than does binding to the mammalian protein ... Benzimidazole-resistant Haemonchus contortus display reduced high-affinity drug binding to beta-tubulin and alterations in beta-tubulin isotype gene expression that correlate with drug resistance ... Two identified mechanisms of drug resistance in nematodes involve both a progressive loss of "susceptible" beta-tubulin gene isotypes together with emergence of a "resistant" isotype with a conserved point mutation that encodes a tyrosine instead of phenylalanine at position 200 of beta-tubulin. While this mutation may not be required for benzimidazole resistance in all parasites, eg, Giardia lamblia, benzimidazole resistance in parasitic nematodes is unlikely to be overcome by novel benzimidazole analogs, because tyrosine also is present at position 200 of human beta-tubulin. /Benzimidazoles/ | |
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Product Name |
Mebendazole | |
Color/Form |
Off-white amorphous powder, Crystals from acetic acid and methanol | |
CAS RN |
31431-39-7 | |
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Melting Point |
551.3 °F (NTP, 1992), 288.5 °C | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
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Citations
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